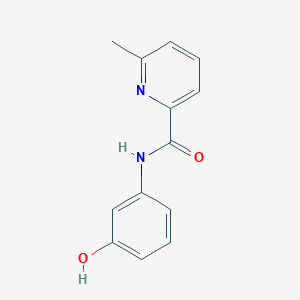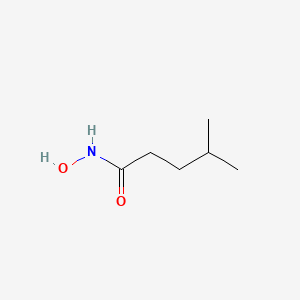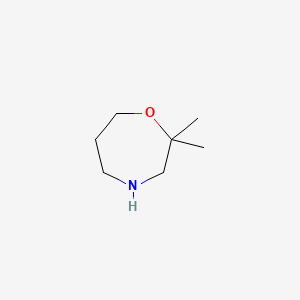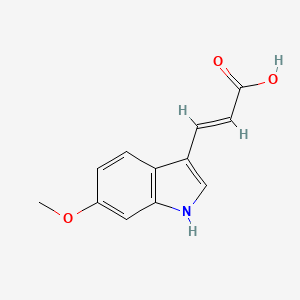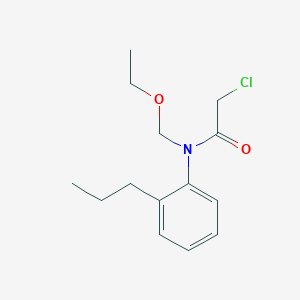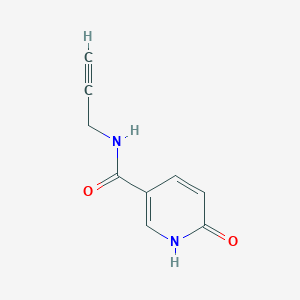
(7-chloro-1H-indol-3-yl)methanamine
Overview
Description
(7-Chloro-1H-indol-3-yl)methanamine (also known as 7-chloro-1H-indole-3-methanamine, 7-chloro-indole-3-methanamine, or 7-CI3M) is a compound composed of an indole, an aromatic heterocyclic organic compound, and a chloro group. It is a synthetic compound that has been studied for its potential use in a wide range of biomedical and scientific applications.
Scientific Research Applications
Synthesis and Characterization
- Schiff Bases Synthesis : Schiff bases of pyridine, including compounds related to (7-chloro-1H-indol-3-yl)methanamine, were synthesized and exhibited anticonvulsant activity (Pandey & Srivastava, 2011).
- Indole Derivatives Analysis : Novel indole-based derivatives were synthesized, characterized, and shown to have potential applications in fields like nonlinear optical (NLO) technologies (Tariq et al., 2020).
Medicinal Chemistry and Pharmaceutical Research
- Enantioselective Iso-Pictet-Spengler Reactions : A study reported the synthesis of indole-based core structures, which are important in medicinal chemistry, using (1H-indol-4-yl)methanamine (Schönherr & Leighton, 2012).
- Chiral (Indol-2-yl)methanamines Synthesis : Research focused on the synthesis of chiral (indol-2-yl)methanamines, highlighting their significance in natural products and pharmaceutical compounds (Lood et al., 2015).
Novel Synthetic Methods
- Novel Synthesis Approaches : A method was developed for synthesizing 3-indolyl-methanamines, demonstrating a novel approach for creating compounds with this compound-like structures (Das et al., 2013).
- SPINOL-derived Phosphoric Acids : This study utilized SPINOL-derived phosphoric acids to catalyze asymmetric Friedel-Crafts reactions, creating 3-indolyl methanamines with potential biological activities (Xu et al., 2010).
Biological and Pharmacological Applications
- Anticancer Agents : Indole-based small molecules, including derivatives similar to this compound, were synthesized and characterized as potential anticancer agents through SIRT1 inhibition (Panathur et al., 2013).
- Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Heterocycles derived from indole-2-carbohydrazides were synthesized and evaluated for antimicrobial, anti-inflammatory, and antiproliferative activities (Narayana et al., 2009).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the derivative and its functional groups.
Mode of action
The mode of action of indole derivatives can also vary greatly. Some derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific biological activity. Some derivatives have been found to have antiviral activity, for example, inhibiting the replication of certain viruses .
properties
IUPAC Name |
(7-chloro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLNAKXUNSUNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651649 | |
| Record name | 1-(7-Chloro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887581-96-6 | |
| Record name | 1-(7-Chloro-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



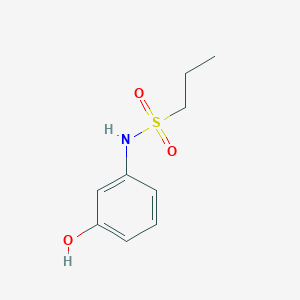
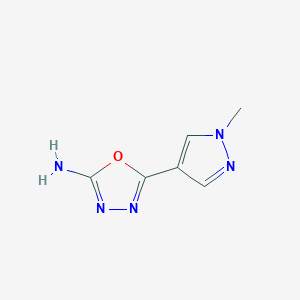


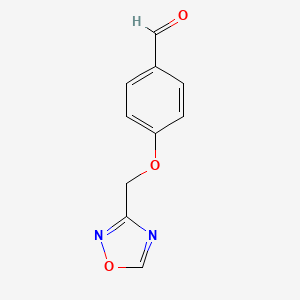
![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)
![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)
